![molecular formula C29H28N4O2S2 B2611594 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-00-4](/img/structure/B2611594.png)
3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including methyl, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process can be outlined as follows:
Formation of the Thiazole Moiety: The synthesis begins with the preparation of 6-methylbenzo[d]thiazole. This can be achieved through the cyclization of 2-aminothiophenol with methyl ketones under acidic conditions.
Attachment of the Indole Group: The next step involves the formation of the indole ring, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The thiazole and indole intermediates are then coupled using a suitable linker, such as a thiol group, under basic conditions to form the desired intermediate.
Final Assembly: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and indole moieties, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and alkylating agents (R-X).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methylbenzo[d]thiazole: Shares the thiazole moiety and can be used as a precursor in the synthesis.
Indole derivatives: Compounds like indole-3-carbinol, which share the indole ring structure.
Benzamides: Compounds such as N-(2-benzoylphenyl)-2-methylpropanamide, which share the benzamide core.
Uniqueness
The uniqueness of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S2/c1-18-8-9-23-25(15-18)37-29(31-23)32-27(34)17-36-26-16-33(24-7-5-4-6-22(24)26)11-10-30-28(35)21-13-19(2)12-20(3)14-21/h4-9,12-16H,10-11,17H2,1-3H3,(H,30,35)(H,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSWUVTKAQKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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